N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a pyridine moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Pyridine ring construction: The oxadiazole intermediate is then coupled with a pyridine derivative through a condensation reaction.
Final coupling: The resulting intermediate is then reacted with 5-chloro-2-methylaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide stands out due to its unique combination of aromatic, pyridine, and oxadiazole rings. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a chloro-substituted aromatic ring and a 1,2,4-oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅ClN₄O₂ |
Molecular Weight | 355.79 g/mol |
Density | 1.247 g/cm³ |
Boiling Point | 386.1 °C at 760 mmHg |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and biological pathways. The oxadiazole ring is known for its role in drug discovery due to its diverse biological activities, including anticancer and anti-inflammatory effects.
Enzyme Inhibition
Research indicates that the compound interacts with various molecular targets, particularly through enzyme inhibition. It binds to active sites of enzymes, blocking their function and thereby altering cellular pathways critical for disease progression.
Biological Activities
Anticancer Activity
Studies have demonstrated that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against several cancer cell lines:
- MCF-7 (breast cancer)
- IC₅₀ values in the micromolar range.
- Induction of apoptosis observed through flow cytometry assays.
Antimicrobial Activity
Compounds derived from oxadiazole have been reported to possess antimicrobial properties against various pathogens. Their mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
A study evaluated the cytotoxic effects of similar oxadiazole derivatives on human leukemia cell lines (CEM-C7 and U937). The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a potential for developing new anticancer agents. -
Antimicrobial Efficacy :
Another investigation focused on the antibacterial properties of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated inhibitory concentrations that were competitive with established antibiotics.
Research Findings
Recent literature highlights the promising nature of this compound in drug discovery:
Study Reference | Biological Activity | Key Findings |
---|---|---|
MDPI 2020 | Anticancer | Compounds showed higher potency than doxorubicin in leukemia cell lines. |
NCBI 2024 | Antiviral | Inhibitory activity against multiple β-coronaviruses was observed. |
De Gruyter 2019 | Antitubercular | Modifications maintained anti-TB activity with varying efficacy based on structure. |
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-9-10-16(23)12-18(14)24-19(28)13-27-11-5-8-17(22(27)29)21-25-20(26-30-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTAAQJUVTVELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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